Cas no 77173-67-2 (Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate)

Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate is a versatile quinoline derivative with significant utility in pharmaceutical and agrochemical research. Its structure, featuring both chloro and cyano substituents, enhances reactivity, making it a valuable intermediate in heterocyclic synthesis. The ethyl carboxylate group improves solubility and facilitates further functionalization. This compound is particularly useful in the development of bioactive molecules, including potential antimicrobial and anticancer agents, due to its ability to act as a scaffold for structural modifications. Its high purity and stability under standard conditions ensure reliable performance in synthetic applications. Researchers value this compound for its synthetic flexibility and consistent quality in complex organic transformations.
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate structure
77173-67-2 structure
商品名:Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
CAS番号:77173-67-2
MF:C13H9N2O2Cl
メガワット:260.67576
MDL:MFCD26405721
CID:90714
PubChem ID:3761179

Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
    • AC1MX7HK
    • AC1Q32YZ
    • Ethyl 4-Chloro-8-Cyano-3-Quinolinecarboxylate
    • Oprea1_224462
    • PubChem19877
    • SureCN528517
    • FT-0757666
    • 6J-063
    • Ethyl4-chloro-8-cyanoquinoline-3-carboxylate
    • ETHYL 4-CHLORO-8-CYANOQUINOXALINE-3-CARBOXYLATE
    • AKOS005097194
    • SCHEMBL528517
    • DTXSID80396054
    • A9774
    • MFCD00173414
    • s10356
    • 77173-67-2
    • SB68737
    • 4-Chloro-8-cyanoquinoline-3-carboxylic acid ethyl este
    • MDL: MFCD26405721
    • インチ: InChI=1S/C13H9ClN2O2/c1-2-18-13(17)10-7-16-12-8(6-15)4-3-5-9(12)11(10)14/h3-5,7H,2H2,1H3
    • InChIKey: MHOFAUCLSGVKOH-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)Cl

計算された属性

  • せいみつぶんしりょう: 260.03537
  • どういたいしつりょう: 260.035
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 365
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 63A^2

じっけんとくせい

  • 色と性状:
  • 密度みつど: 1.37
  • ふってん: 398.2°C at 760 mmHg
  • フラッシュポイント: 194.6°C
  • 屈折率: 1.624
  • PSA: 62.98
  • LogP: 2.93658
  • ようかいせい:
  • かんど: Air Sensitive

Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM144997-5g
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
77173-67-2 97%
5g
$*** 2023-05-29
Fluorochem
229052-1g
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
77173-67-2 95%
1g
£91.00 2022-02-28
eNovation Chemicals LLC
Y0989555-10g
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
77173-67-2 95%
10g
$500 2024-08-02
Chemenu
CM144997-10g
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
77173-67-2 97%
10g
$438 2021-08-05
Alichem
A189005779-10g
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
77173-67-2 97%
10g
$477.36 2023-09-01
eNovation Chemicals LLC
K39354-10g
ethyl 1-chloro-5-cyano-1,4-dihydroquinoxaline-2-carboxylate
77173-67-2 98%
10g
$3600 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1705064-10g
3-Quinolinecarboxylic acid,4-chloro-8-cyano-,ethyl ester
77173-67-2 95%
10g
¥2662.00 2024-07-28
Ambeed
A786579-1g
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
77173-67-2 97%
1g
$46.0 2025-03-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1705064-100mg
3-Quinolinecarboxylic acid,4-chloro-8-cyano-,ethyl ester
77173-67-2 95%
100mg
¥151.00 2024-07-28
1PlusChem
1P003QQZ-1g
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
77173-67-2 97%
1g
$32.00 2025-02-20

Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate 関連文献

Ethyl 4-chloro-8-cyanoquinoline-3-carboxylateに関する追加情報

Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate (CAS No. 77173-67-2): A Comprehensive Overview

Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate, with the CAS registry number 77173-67-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, often referred to as Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate, has garnered attention due to its unique structural properties and potential applications in advanced materials and pharmaceuticals. Recent studies have highlighted its role in the development of novel organic semiconductors and its potential as a precursor for bioactive molecules.

The molecular structure of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate is characterized by a quinoline backbone, which serves as a versatile platform for functionalization. The presence of a cyano group at the 8-position and a chloro substituent at the 4-position introduces electronic and steric effects that can be exploited for tuning the compound's properties. Additionally, the ester group at the 3-position provides flexibility for further chemical modifications, making this compound a valuable building block in organic synthesis.

Recent research has focused on the synthesis and characterization of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate using green chemistry principles. Scientists have developed efficient catalytic methods to synthesize this compound, reducing the environmental impact of traditional synthesis routes. These advancements not only enhance the sustainability of production but also pave the way for large-scale manufacturing of related compounds.

In terms of applications, Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate has shown promise in the field of optoelectronics. Its quinoline-based structure exhibits strong fluorescence properties, making it a candidate for use in light-emitting diodes (LEDs) and other optoelectronic devices. Researchers have also explored its potential as a precursor for metal-free catalysts, which could revolutionize industrial processes by reducing reliance on expensive transition metals.

Moreover, Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate has been investigated for its biological activity. Studies have demonstrated that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. This finding opens up new avenues for its application in drug development, where it could serve as a lead compound for designing novel antibiotics.

The synthesis of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate involves a series of well-established organic reactions, including Friedel-Crafts alkylation and nucleophilic substitution. However, recent advancements in catalysis have enabled more efficient pathways, such as microwave-assisted synthesis and continuous-flow processes. These methods not only improve reaction yields but also reduce production time and costs.

From an environmental standpoint, the development of sustainable synthesis routes for Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate aligns with global efforts to promote green chemistry. By minimizing waste generation and utilizing renewable feedstocks, researchers are contributing to a more eco-friendly chemical industry.

In conclusion, Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate (CAS No. 77173-67-2) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application development, positions it as a key player in modern materials science and pharmaceutical research.

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Amadis Chemical Company Limited
(CAS:77173-67-2)Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
A9774
清らかである:99%
はかる:5g
価格 ($):175.0